An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Chemical Structure, Isomerism, and Physicochemical Properties
An In-depth Technical Guide to (4-Methylcyclohexyl)methanol: Chemical Structure, Isomerism, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methylcyclohexyl)methanol (4-MCHM), a saturated alicyclic primary alcohol, is a compound of significant interest in industrial and environmental contexts. This technical guide provides a comprehensive overview of its chemical structure, the stereoisomerism of its cis and trans forms, and a detailed summary of their distinct physicochemical properties. This document also outlines key experimental protocols for the analysis of these isomers and explores their synthesis and metabolic pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and application of this compound.
Chemical Structure and Isomerism
(4-Methylcyclohexyl)methanol, with the chemical formula C₈H₁₆O, consists of a cyclohexane ring substituted with a methyl group and a hydroxymethyl group at the 1 and 4 positions, respectively.[1] The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis-(4-Methylcyclohexyl)methanol and trans-(4-Methylcyclohexyl)methanol.[2][3][4]
In the cis isomer, both the methyl and hydroxymethyl groups are on the same side of the cyclohexane ring.[3] Conversely, in the trans isomer, these groups are on opposite sides of the ring.[3] This difference in stereochemistry significantly influences the physical and chemical properties of the isomers. Commercial samples of 4-MCHM typically consist of a mixture of both cis and trans isomers.[2]
Physicochemical Properties of cis and trans Isomers
The distinct spatial arrangements of the functional groups in the cis and trans isomers of (4-Methylcyclohexyl)methanol lead to measurable differences in their physicochemical properties. These properties are crucial for understanding their environmental fate, biological interactions, and for developing analytical methods for their separation and quantification.
| Property | cis-(4-Methylcyclohexyl)methanol | trans-(4-Methylcyclohexyl)methanol | Reference |
| Molecular Weight ( g/mol ) | 128.21 | 128.21 | [2] |
| Appearance | Colorless liquid | Colorless liquid | [2] |
| Odor | Less detectable | Faint mint-like, licorice-like | [2] |
| Boiling Point (°C) | 202 (mixture) | 202 (mixture) | [2] |
| Density (g/cm³ at 20°C) | 0.9074 (mixture) | 0.9074 (mixture) | [2] |
| Aqueous Solubility at 23°C (mg/L) | 1300 | 1010 | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.35 ± 0.005 | 2.46 ± 0.0002 | [5] |
| Method Detection Limit in Water (µg/L) | 0.28 | 0.16 | [6] |
Experimental Protocols
Determination of (4-Methylcyclohexyl)methanol Isomers in Water Samples by Heated Purge-and-Trap Gas Chromatography/Mass Spectrometry (GC/MS)
This method is utilized for the quantitative analysis of cis- and trans-(4-Methylcyclohexyl)methanol in water samples, particularly relevant in environmental monitoring.
Methodology:
-
Sample Preparation: Water samples are collected in appropriate containers. No extensive sample preparation is required.
-
Purge-and-Trap: A heated purge-and-trap system is employed to extract the volatile (4-Methylcyclohexyl)methanol isomers from the water matrix. An inert gas, such as helium, is bubbled through the heated water sample, stripping the analytes from the liquid phase.
-
Analyte Trapping: The purged analytes are carried in the gas stream to a sorbent trap, where they are retained.
-
Thermal Desorption: The trap is rapidly heated to desorb the analytes, which are then transferred to the gas chromatograph.
-
Gas Chromatography (GC): The isomers are separated on a capillary GC column based on their different boiling points and interactions with the stationary phase. The trans isomer typically elutes before the cis isomer.[6]
-
Mass Spectrometry (MS): The separated isomers are introduced into a mass spectrometer for detection and quantification. The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Key Findings from Application:
-
This method has been successfully applied to determine the concentrations of cis- and trans-(4-Methylcyclohexyl)methanol in water samples following chemical spills.[6]
-
Method detection limits have been reported as 0.16 µg/L for the trans-isomer and 0.28 µg/L for the cis-isomer.[6]
Synthesis and Metabolism
The synthesis of (4-Methylcyclohexyl)methanol can be achieved through various chemical routes, and its metabolism in biological systems has been a subject of toxicological studies.
Synthesis Pathways
Historically, (4-Methylcyclohexyl)methanol was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester.[6] It is also produced as a byproduct in the industrial synthesis of 1,4-cyclohexanedimethanol through the hydrogenation of dimethyl terephthalate.[3]
The stereoselective synthesis of the cis and trans isomers is a key consideration, with the choice of reducing agent and reaction conditions playing a critical role in determining the final isomer ratio.[5] For instance, the reduction of 4-methylcyclohexanecarboxaldehyde or a 4-methylcyclohexanecarboxylate ester can be controlled to favor one isomer over the other.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The toxicity of crude 4-methylcyclohexanemethanol (MCHM): review of experimental data and results of predictive models for its constituents and a putative metabolite | Semantic Scholar [semanticscholar.org]
- 5. (4-Methylcyclohexyl)methanol (MCHM) for Research [benchchem.com]
- 6. 4-Methylcyclohexanemethanol - Wikipedia [en.wikipedia.org]
